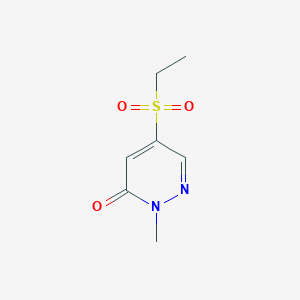
3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylpyridazine, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-2-methylpyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a methyl group on the pyridazine ring.
Uniqueness
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both an ethylsulfonyl group and a methyl group on the pyridazine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
113708-15-9 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-ethylsulfonyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O3S/c1-3-13(11,12)6-4-7(10)9(2)8-5-6/h4-5H,3H2,1-2H3 |
InChI Key |
VYWDBOCQSMXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



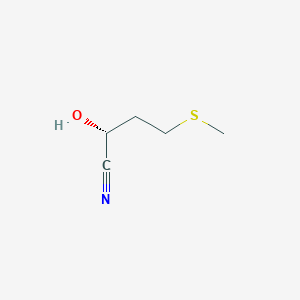

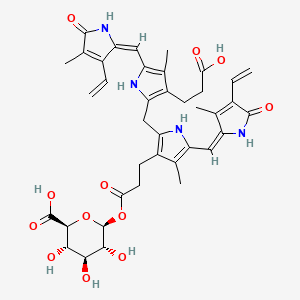
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)

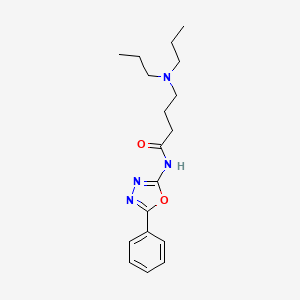
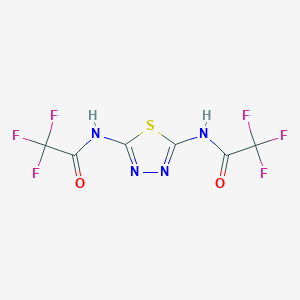
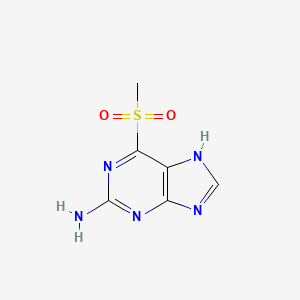

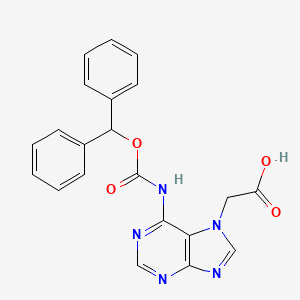
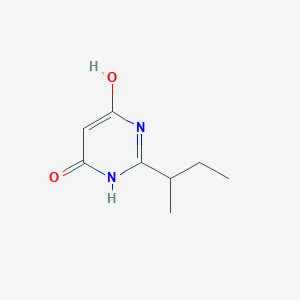
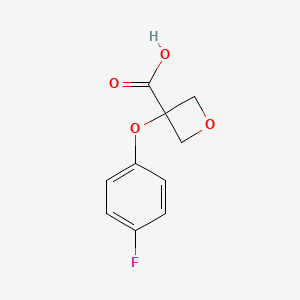
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
